1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- is a complex organic compound classified under the category of indole derivatives. It is identified by the CAS number 20674-92-4 and has a molecular formula of C22H27N3, with a molecular weight of 333.47 g/mol. This compound exhibits structural features typical of pyridoindoles, which are known for their diverse biological activities and potential therapeutic applications.
The compound is sourced from various chemical suppliers and can be found in research databases such as Chemical Book and PubChem. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their aromatic rings. The presence of multiple functional groups contributes to its reactivity and biological properties.
The molecular structure of 1H-Pyrido(4,3-b)indole can be described as follows:
CC(C)CCN1C=CC2=C(N1)C=CC=C2N(C)C.The reactivity of this compound is influenced by the electron-donating or withdrawing nature of substituents on the nitrogen-containing rings. For example, the presence of methyl or ethyl groups can impact nucleophilicity during substitution reactions.
The mechanism of action for compounds in this class often involves interaction with specific biological targets such as receptors or enzymes.
Research indicates that these interactions could lead to significant implications in treating neurological disorders due to their potential effects on mood regulation and cognitive function.
This compound has several scientific applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: